N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide
Description
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine carboxamides. This compound is characterized by the presence of a pyrazine ring attached to a carboxamide group, along with a piperidine ring substituted with an ethylsulfonyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-2-20(18,19)16-7-3-10(4-8-16)15-12(17)11-9-13-5-6-14-11/h5-6,9-10H,2-4,7-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACXMPOPDFUOML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide typically involves the following steps:
Formation of the pyrazine-2-carboxamide core: This can be achieved by reacting pyrazine-2-carboxylic acid with thionyl chloride to form pyrazine-2-carbonyl chloride, which is then reacted with an amine to yield pyrazine-2-carboxamide.
Introduction of the piperidine ring: The piperidine ring can be introduced by reacting the pyrazine-2-carboxamide with a suitable piperidine derivative under appropriate conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazine or piperidine rings are replaced with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitubercular agent, given its structural similarity to pyrazinamide, a known antitubercular drug.
Pharmacology: Research is conducted to evaluate its biological activities, including antimicrobial, antifungal, and antiviral properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the synthesis of fatty acids in bacteria by interfering with fatty acid synthase, similar to the mechanism of pyrazinamide . This inhibition disrupts the bacterial cell membrane, leading to cell death.
Comparison with Similar Compounds
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:
Pyrazinamide: Both compounds share a pyrazine carboxamide core and exhibit antitubercular activity.
N-(4-chlorophenyl)pyrazine-2-carboxamide: This compound also has a pyrazine carboxamide structure but differs in its substitution pattern, leading to different biological activities.
Pyrrolopyrazine derivatives: These compounds contain a pyrazine ring fused with a pyrrole ring and exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
